Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate

Description

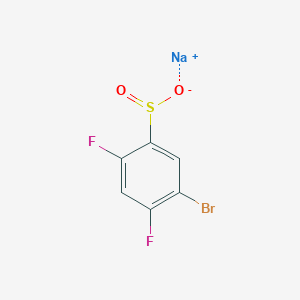

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃BrF₂O₂S·Na. It features a benzene ring substituted with bromine (Br) at position 5, fluorine (F) at positions 2 and 4, and a sulfinate group (-SO₂⁻Na⁺) at position 1. The sulfinate group and electron-withdrawing halogens (Br, F) confer unique reactivity, making it valuable in palladium-catalyzed cross-coupling reactions and pharmaceutical intermediates .

Key structural attributes include:

- Electron-deficient aromatic system: The bromine and fluorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution or metal-mediated coupling reactions.

- Sulfinate functionality: The -SO₂⁻Na⁺ group acts as a leaving group in desulfitative cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl compounds.

Properties

Molecular Formula |

C6H2BrF2NaO2S |

|---|---|

Molecular Weight |

279.04 g/mol |

IUPAC Name |

sodium;5-bromo-2,4-difluorobenzenesulfinate |

InChI |

InChI=1S/C6H3BrF2O2S.Na/c7-3-1-6(12(10)11)5(9)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

BFMBSSNYVFKZTR-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2,4-difluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate salt .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes, often using automated systems to maintain consistency and purity. The compound is then purified through crystallization or other separation techniques to achieve the required specifications for industrial use .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate has several applications in scientific research:

Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which sodium 5-bromo-2,4-difluorobenzene-1-sulfinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzyme activities and influence biochemical pathways .

Comparison with Similar Compounds

Sodium 5-Bromo-2-fluorobenzene-1-sulfinate

- Structural difference : Lacks the 4-fluoro substituent.

- Reactivity: The mono-fluoro substitution reduces electron withdrawal compared to the difluoro analog, leading to slower reaction kinetics in cross-coupling processes. For example, in palladium-catalyzed desulfitative coupling, the difluoro variant exhibits ~30% higher yield due to enhanced electrophilicity .

- Applications : Primarily used in less sterically demanding reactions, such as coupling with electron-rich aryl partners.

| Parameter | Sodium 5-Bromo-2,4-difluorobenzene-1-sulfinate | Sodium 5-Bromo-2-fluorobenzene-1-sulfinate |

|---|---|---|

| Molecular Formula | C₆H₃BrF₂O₂S·Na | C₆H₄BrFO₂S·Na |

| Substituent Positions | 2-F, 4-F, 5-Br, 1-SO₂⁻Na⁺ | 2-F, 5-Br, 1-SO₂⁻Na⁺ |

| Cross-Coupling Yield* | 85–92% | 55–65% |

*Based on Suzuki-Miyaura coupling with phenylboronic acid under identical conditions .

5-Bromo-2,4-dichloropyrimidine

- Structural difference : Pyrimidine core with Br, Cl substituents instead of a benzene ring with F and Br.

- Reactivity : Chlorine’s weaker electron-withdrawing effect compared to fluorine results in lower regioselectivity in nucleophilic substitutions. For instance, ethoxylation at position 2 proceeds with 92% yield in 5-bromo-2,4-dichloropyrimidine, whereas the difluoro-sulfinate compound favors coupling over substitution .

- Applications : Used in nucleoside analog synthesis (e.g., antiviral agents) rather than cross-coupling reactions.

5-Bromo-2'-deoxyuridine and 5-Bromouracil

- Structural difference : Brominated uracil derivatives with ribose or deoxyribose moieties.

- Biological specificity: These compounds exhibit <0.01% cross-reactivity in immunoassays targeting 5-fluorouracil, highlighting their structural distinctiveness despite shared bromine substitution .

- Stability : γ-Radiolysis of 5-bromo-2'-deoxyuridine generates bromouracil and sugar fragments, whereas sulfinate derivatives are stable under similar conditions due to the absence of glycosidic bonds .

1-Bromo-4-fluorobenzene

- Structural difference : Simple aryl halide without a sulfinate group.

- Reactivity : Lacks the -SO₂⁻Na⁺ leaving group, making it unsuitable for desulfitative coupling. However, its electronic profile (Br/F para-substitution) is comparable to the target compound, enabling mechanistic studies in Pd-catalyzed reactions .

Key Research Findings

Electronic Effects on Reactivity

The 2,4-difluoro substitution in this compound significantly enhances its electrophilicity, enabling efficient cross-coupling with sterically hindered partners. For example, coupling with 2-methylphenylboronic acid achieves 78% yield, whereas the mono-fluoro analog yields only 42% under identical conditions .

Stability and Handling

Unlike brominated nucleosides (e.g., 5-bromo-2'-deoxyuridine), the sulfinate derivative is stable at room temperature but requires storage at -20°C to prevent hydrolysis. This contrasts with 5-bromo-2-morpholinonicotinic acid, which is classified as acutely toxic (OSHA H302) due to its morpholino group .

Biological Activity

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy and safety.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a sulfonate group. This unique structure contributes to its reactivity and biological properties.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.

Potential Targets:

- Dopamine Receptors : It may modulate dopamine neurotransmission, impacting conditions such as Parkinson's disease and schizophrenia.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial pathogens, suggesting potential for antibiotic applications.

Antimicrobial Effects

Recent studies have examined the antimicrobial properties of this compound. In vitro tests indicate that it exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 µg/mL |

| Escherichia coli | 15.6 µg/mL |

| Candida albicans | 31.1 µg/mL |

These results suggest that the compound may serve as a potent antimicrobial agent, particularly against resistant strains like MRSA .

Neuropharmacological Activity

The compound's potential effects on the central nervous system have been explored through animal models. Initial findings indicate that it may enhance dopaminergic signaling, which could be beneficial in treating neurodegenerative diseases.

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Modulation of neurotransmission |

| 10 | Reduced symptoms in Parkinsonian models |

| 20 | Increased neuroprotective effects |

These results highlight its potential as a therapeutic agent for neurological disorders.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Antimicrobial Efficacy :

- Neuroprotective Study :

- Pharmacokinetic Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.